molecular formula C14H10BNO3 B13984723 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile

Cat. No.: B13984723
M. Wt: 251.05 g/mol
InChI Key: JHCANABFXFFJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile typically involves the reaction of 5-hydroxy-1,3-dihydro-2,1-benzoxaborole with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxaborole moiety.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile involves the inhibition of PDE4. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17). The inhibition of these cytokines helps to alleviate inflammation and improve skin conditions .

Comparison with Similar Compounds

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile can be compared with other similar compounds such as:

  • 2-Ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinonitrile
  • 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)nicotinonitrile
  • 5-Chloro-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-((4-oxopentyl)oxy)nicotinonitrile

These compounds share a similar benzoxaborole core structure but differ in their substituents, which can affect their affinity for PDE4 and their overall biological activity. The unique structure of this compound allows it to effectively inhibit PDE4 and reduce inflammation .

Properties

Molecular Formula

C14H10BNO3

Molecular Weight

251.05 g/mol

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-4-yl)oxy]benzonitrile

InChI

InChI=1S/C14H10BNO3/c16-8-10-4-6-11(7-5-10)19-14-3-1-2-13-12(14)9-18-15(13)17/h1-7,17H,9H2

InChI Key

JHCANABFXFFJEV-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)OC3=CC=C(C=C3)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.